AC-Ptyr-ptyr-ptyr-ile-glu-OH
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Overview
Description
AC-Ptyr-ptyr-ptyr-ile-glu-OH, also known as AC-TYR (PO3H2)-TYR (PO3H2)-TYR (PO3H2)-ILE-GLU-OH, is a synthetic peptide compound. It is composed of three phosphorylated tyrosine residues (Ptyr), one isoleucine (ile), and one glutamic acid (glu) residue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-Ptyr-ptyr-ptyr-ile-glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (glutamic acid) is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (isoleucine) is coupled to the growing chain using coupling reagents like HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for each amino acid in the sequence (three phosphorylated tyrosines).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving advanced techniques like microwave-assisted SPPS and continuous-flow synthesis .
Chemical Reactions Analysis
Types of Reactions
AC-Ptyr-ptyr-ptyr-ile-glu-OH can undergo various chemical reactions, including:
Phosphorylation/Dephosphorylation: The phosphorylated tyrosine residues can be dephosphorylated by phosphatases or rephosphorylated by kinases.
Oxidation/Reduction: The peptide can undergo oxidation or reduction reactions, particularly at the tyrosine residues.
Substitution: The amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions
Phosphorylation: Kinases and ATP are used for phosphorylation reactions.
Dephosphorylation: Phosphatases are used for dephosphorylation.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents like dithiothreitol (DTT) are commonly used.
Major Products Formed
The major products formed from these reactions include dephosphorylated peptides, oxidized or reduced peptides, and peptides with substituted amino acids or chemical groups .
Scientific Research Applications
AC-Ptyr-ptyr-ptyr-ile-glu-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying phosphorylation and dephosphorylation reactions.
Biology: Employed in the study of signal transduction pathways involving phosphorylated tyrosine residues.
Medicine: Investigated for its potential role in therapeutic interventions targeting tyrosine phosphorylation-related diseases.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of AC-Ptyr-ptyr-ptyr-ile-glu-OH involves its interaction with specific molecular targets, primarily proteins involved in signal transduction pathways. The phosphorylated tyrosine residues mimic natural substrates of protein tyrosine kinases and phosphatases, allowing the compound to modulate these enzymes’ activity. This modulation can affect various cellular processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
AC-TYR (PO3H2)-TYR (PO3H2)-TYR (PO3H2)-ILE-GLU-OH: A similar peptide with slight variations in the amino acid sequence.
Phosphorylated Peptides: Other peptides with phosphorylated tyrosine residues, such as AC-pTyr-EEIE and AC-Ile-Glu-Ala-Arg-pNA.
Uniqueness
AC-Ptyr-ptyr-ptyr-ile-glu-OH is unique due to its specific sequence of three phosphorylated tyrosine residues, which provides distinct biochemical properties and makes it a valuable tool for studying phosphorylation-related processes. Its ability to mimic natural substrates of protein tyrosine kinases and phosphatases sets it apart from other phosphorylated peptides .
Properties
Molecular Formula |
C40H52N5O21P3 |
---|---|
Molecular Weight |
1031.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C40H52N5O21P3/c1-4-22(2)35(39(52)42-30(40(53)54)17-18-34(47)48)45-38(51)33(21-26-9-15-29(16-10-26)66-69(61,62)63)44-37(50)32(20-25-7-13-28(14-8-25)65-68(58,59)60)43-36(49)31(41-23(3)46)19-24-5-11-27(12-6-24)64-67(55,56)57/h5-16,22,30-33,35H,4,17-21H2,1-3H3,(H,41,46)(H,42,52)(H,43,49)(H,44,50)(H,45,51)(H,47,48)(H,53,54)(H2,55,56,57)(H2,58,59,60)(H2,61,62,63)/t22-,30-,31-,32-,33-,35-/m0/s1 |
InChI Key |
NIVCXPYYUZRWEH-BRUYEORJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)[C@H](CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)C |
Origin of Product |
United States |
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